molecular formula C8H6BrClNNa2O5P B3258442 Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate CAS No. 304656-10-8

Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate

Cat. No. B3258442
CAS RN: 304656-10-8
M. Wt: 388.45 g/mol
InChI Key: RXYRFLNEBCZZBF-UHFFFAOYSA-L
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Description

“Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate”, also known as 5-Bromo-4-chloro-3-indolyl phosphate (BCIP), is an artificial chromogenic substrate used for the sensitive colorimetric detection of alkaline phosphatase activity . It is commonly used in immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) .


Molecular Structure Analysis

The molecular formula of BCIP is C8H6BrClNO4P . The InChI key is QRXMUCSWCMTJGU-UHFFFAOYSA-N . The structure includes a bromine and a chlorine atom attached to an indolyl group, which is further attached to a phosphate group .


Chemical Reactions Analysis

BCIP is used as a substrate for alkaline phosphatase. In the presence of this enzyme, BCIP is hydrolyzed to 5-bromo-4-chloro-3-indoxyl and inorganic phosphate . This reaction is often used in conjunction with nitroblue tetrazolium (NBT), which forms an insoluble dark blue diformazan precipitate after reduction .


Physical And Chemical Properties Analysis

BCIP is a colorless compound with a molar mass of 326.47 g·mol −1 . It is soluble in water (as the sodium salt) . The compound is sensitive to light and moisture .

Mechanism of Action

The mechanism of action of BCIP involves its hydrolysis by alkaline phosphatase to produce 5-bromo-4-chloro-3-indoxyl . This compound is then oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . It can also be oxidized by nitroblue tetrazolium (NBT) to form an insoluble dark blue diformazan precipitate .

Safety and Hazards

When handling BCIP, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClNO4P.2Na.H2O/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;;;/h1-3,11H,(H2,12,13,14);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYRFLNEBCZZBF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])[O-])Cl)Br.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClNNa2O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate
Reactant of Route 2
Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate
Reactant of Route 3
Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate
Reactant of Route 4
Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate
Reactant of Route 5
Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate
Reactant of Route 6
Disodium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate;hydrate

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